molecular formula C21H20FN3O4 B2608254 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide CAS No. 921804-48-0

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide

Cat. No.: B2608254
CAS No.: 921804-48-0
M. Wt: 397.406
InChI Key: JVBWFNLPWPREQW-UHFFFAOYSA-N
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Description

N-(2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a heterocyclic compound featuring a pyridazinone core substituted with a 4-fluorophenyl group and an ethyl linker to a 2,6-dimethoxybenzamide moiety. The 4-fluorophenyl group enhances metabolic stability and bioavailability, while the dimethoxybenzamide moiety may influence solubility and target binding affinity.

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-28-17-4-3-5-18(29-2)20(17)21(27)23-12-13-25-19(26)11-10-16(24-25)14-6-8-15(22)9-7-14/h3-11H,12-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBWFNLPWPREQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridazinone core, which is then functionalized with a fluorophenyl group. The final step involves the coupling of this intermediate with 2,6-dimethoxybenzamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridazinone core could participate in hydrogen bonding or other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The target compound shares structural motifs with several classes of bioactive molecules:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Activities Source
Target Compound Pyridazinone 4-Fluorophenyl, 2,6-dimethoxybenzamide ~413.4 (calculated) Hypothesized GPCR modulation N/A
Compound 7a-c () Benzoxazinone Substituted phenyl, 1,2,4-oxadiazole ~350–400 (estimated) Synthetic yield optimization (72–85%)
Compound 13b () Pyrimidine 4-Fluorophenyl, trifluoromethyl benzylamine ~665.5 Potent G protein activity (IC₅₀ < 10 nM)
Example 53 () Pyrazolo-pyrimidine 3-Fluorophenyl, chromen-2-yl, isopropylamide 589.1 High thermal stability (MP: 175–178°C)

Substituent Effects

  • Fluorophenyl Groups : The 4-fluorophenyl group in the target compound is analogous to the 3-fluorophenyl group in Example 53 . Fluorine atoms enhance lipophilicity and metabolic resistance, but positional isomerism (para vs. meta) may alter target selectivity.
  • Methoxy vs. Trifluoromethyl : The 2,6-dimethoxybenzamide in the target compound contrasts with the 2,6-bis(trifluoromethyl)benzyl group in Compound 13b . Methoxy groups improve solubility, whereas trifluoromethyl groups increase electronegativity and binding affinity.
  • Heterocyclic Cores: Pyridazinone (target) vs. pyrimidine (Compound 13b) vs. benzoxazinone (Compound 7a-c). Pyridazinones are less common in literature but offer unique hydrogen-bonding capabilities due to their carbonyl and NH groups.

Research Findings and Implications

  • Structural Optimization : Fluorophenyl and methoxy groups balance bioavailability and target engagement, as seen in Compound 13b and Example 53 .
  • Synthetic Challenges: Low yields for trifluoromethyl derivatives (e.g., 17% for Compound 13b ) contrast with high yields for benzoxazinones (72–85% ), suggesting methoxy groups in the target compound may streamline synthesis.
  • Unanswered Questions : The target compound’s exact biological targets and pharmacokinetic profile remain uncharacterized in the provided evidence.

Biological Activity

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,6-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and presenting relevant data.

Molecular Formula and Weight

  • Molecular Formula: C20H18FN3O4
  • Molecular Weight: 383.4 g/mol

IUPAC Name

  • IUPAC Name: this compound

Structural Features

The compound features a pyridazinone core, a fluorinated phenyl group, and methoxy substituents that contribute to its biological activity. The presence of the fluorine atom is particularly noteworthy as it may enhance binding affinity to biological targets.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown potent inhibition of various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The antiproliferative activities are often measured using IC50 values to determine the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (μM) Reference
HepG21.30
MDA-MB-2310.85
A2780 (ovarian cancer)2.10

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
  • Cell Cycle Arrest: Induction of G2/M phase arrest has been observed in studies involving related structures, contributing to their antiproliferative effects.

Apoptosis Induction

Flow cytometry analyses have demonstrated that compounds with similar structures can promote apoptosis in cancer cells. For example, treatment with these compounds has resulted in increased rates of apoptosis in HepG2 cells from approximately 5% in untreated controls to over 28% at higher concentrations.

Study 1: Antitumor Activity

A study focusing on the antitumor activity of a structurally similar compound demonstrated that it significantly inhibited tumor growth in xenograft models. The tumor growth inhibition (TGI) was reported at approximately 48% compared to control treatments.

Study 2: Selectivity for HDAC Inhibition

Another investigation highlighted the selectivity of related compounds for HDAC3 over other isoforms, indicating potential for targeted therapy in cancers where HDACs play a pivotal role.

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